molecular formula C11H8F2O2 B7894008 (3,5-Difluorophenyl)(furan-3-yl)methanol

(3,5-Difluorophenyl)(furan-3-yl)methanol

Cat. No.: B7894008
M. Wt: 210.18 g/mol
InChI Key: QZCWDUZIYZKZLI-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)(furan-3-yl)methanol is an organic compound with the molecular formula C11H8F2O2 It consists of a difluorophenyl group and a furan ring connected by a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(furan-3-yl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with furan-3-ylmethanol under specific conditions. One common method is the use of a Grignard reagent, where 3,5-difluorobenzaldehyde reacts with furan-3-ylmagnesium bromide in the presence of a catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)(furan-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of (3,5-Difluorophenyl)(furan-3-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted derivatives of this compound.

Scientific Research Applications

(3,5-Difluorophenyl)(furan-3-yl)methanol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)(furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluorophenyl)(furan-2-yl)methanol
  • (3,4-Difluorophenyl)(furan-3-yl)methanol
  • (3,5-Difluorophenyl)(thiophen-3-yl)methanol

Uniqueness

(3,5-Difluorophenyl)(furan-3-yl)methanol is unique due to the presence of both difluorophenyl and furan groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and reactivity, while the furan ring contributes to its aromaticity and potential biological activity.

Properties

IUPAC Name

(3,5-difluorophenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O2/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWDUZIYZKZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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